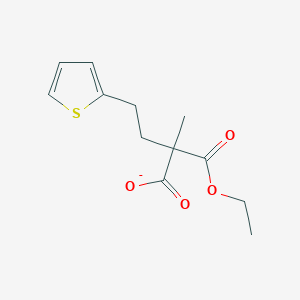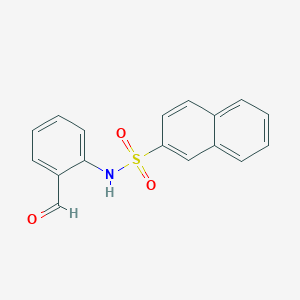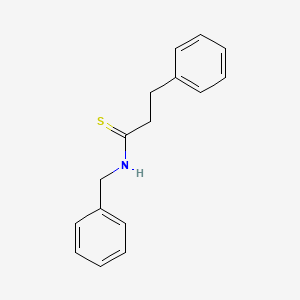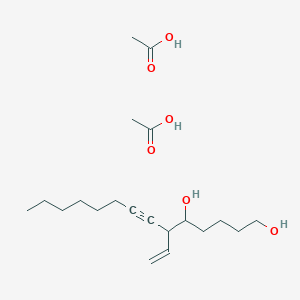![molecular formula C34H38N2O6S2 B12578855 4-({6-[2-(4-Aminophenyl)ethyl]-4-hydroxy-2-oxo-6-(propan-2-yl)-5,6-dihydro-2H-pyran-3-yl}sulfanyl)-5-tert-butyl-2-methylphenyl 4-cyanobenzene-1-sulfonate CAS No. 263842-99-5](/img/structure/B12578855.png)
4-({6-[2-(4-Aminophenyl)ethyl]-4-hydroxy-2-oxo-6-(propan-2-yl)-5,6-dihydro-2H-pyran-3-yl}sulfanyl)-5-tert-butyl-2-methylphenyl 4-cyanobenzene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({6-[2-(4-Aminofenil)etil]-4-hidroxi-2-oxo-6-(propan-2-il)-5,6-dihidro-2H-piran-3-il}sulfanil)-5-terc-butil-2-metilfenil 4-cianobenceno-1-sulfonato es un compuesto orgánico complejo con posibles aplicaciones en diversos campos como la química, la biología, la medicina y la industria
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 4-({6-[2-(4-Aminofenil)etil]-4-hidroxi-2-oxo-6-(propan-2-il)-5,6-dihidro-2H-piran-3-il}sulfanil)-5-terc-butil-2-metilfenil 4-cianobenceno-1-sulfonato implica varios pasos, cada uno de los cuales requiere reactivos y condiciones específicas. El proceso suele comenzar con la preparación de la estructura principal, seguida de la introducción de diversos grupos funcionales mediante una serie de reacciones químicas. Los reactivos comunes utilizados en estas reacciones incluyen ácidos, bases, agentes oxidantes y agentes reductores. Las condiciones de reacción, como la temperatura, la presión y el disolvente, se controlan cuidadosamente para garantizar que se obtenga el producto deseado con un alto rendimiento y pureza.
Métodos de producción industrial: En un entorno industrial, la producción de este compuesto puede implicar la síntesis a gran escala utilizando equipos automatizados y procesos de flujo continuo. Estos métodos están diseñados para maximizar la eficiencia y minimizar los residuos, garantizando que el compuesto pueda producirse en cantidades suficientes para aplicaciones comerciales. El uso de técnicas analíticas avanzadas, como la cromatografía y la espectroscopia, es esencial para controlar el progreso de las reacciones y verificar la pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones: 4-({6-[2-(4-Aminofenil)etil]-4-hidroxi-2-oxo-6-(propan-2-il)-5,6-dihidro-2H-piran-3-il}sulfanil)-5-terc-butil-2-metilfenil 4-cianobenceno-1-sulfonato puede sufrir varios tipos de reacciones químicas, incluyendo oxidación, reducción y sustitución. Estas reacciones son facilitadas por la presencia de múltiples grupos funcionales, como los grupos hidroxilo, amino y sulfonato, que pueden interactuar con diferentes reactivos.
Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones de este compuesto incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Las reacciones de sustitución pueden implicar nucleófilos como los haluros o las aminas. Las condiciones de reacción, incluyendo la temperatura, el disolvente y el pH, se optimizan para lograr la transformación deseada minimizando las reacciones secundarias.
Principales productos formados: Los principales productos formados a partir de las reacciones de este compuesto dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir cetonas o ácidos carboxílicos, mientras que las reacciones de reducción pueden producir alcoholes o aminas. Las reacciones de sustitución pueden dar lugar a la formación de nuevos enlaces carbono-carbono o carbono-heteroátomo, dando lugar a una variedad de derivados con diferentes propiedades.
Aplicaciones Científicas De Investigación
4-({6-[2-(4-Aminofenil)etil]-4-hidroxi-2-oxo-6-(propan-2-il)-5,6-dihidro-2H-piran-3-il}sulfanil)-5-terc-butil-2-metilfenil 4-cianobenceno-1-sulfonato tiene una amplia gama de aplicaciones de investigación científica. En química, puede utilizarse como bloque de construcción para la síntesis de moléculas más complejas. En biología, puede servir como sonda para estudiar vías bioquímicas o como un posible agente terapéutico. En medicina, este compuesto podría investigarse por sus propiedades farmacológicas, como su capacidad para interactuar con objetivos moleculares específicos. En la industria, puede utilizarse en el desarrollo de nuevos materiales o como catalizador para reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de 4-({6-[2-(4-Aminofenil)etil]-4-hidroxi-2-oxo-6-(propan-2-il)-5,6-dihidro-2H-piran-3-il}sulfanil)-5-terc-butil-2-metilfenil 4-cianobenceno-1-sulfonato implica su interacción con objetivos moleculares específicos, como enzimas o receptores. Los grupos funcionales del compuesto le permiten formar enlaces de hidrógeno, interacciones iónicas y enlaces covalentes con estos objetivos, modulando su actividad y dando lugar a diversos efectos biológicos. Las vías implicadas en estas interacciones pueden incluir la transducción de señales, la expresión génica y los procesos metabólicos.
Comparación Con Compuestos Similares
Compuestos similares: Compuestos similares a 4-({6-[2-(4-Aminofenil)etil]-4-hidroxi-2-oxo-6-(propan-2-il)-5,6-dihidro-2H-piran-3-il}sulfanil)-5-terc-butil-2-metilfenil 4-cianobenceno-1-sulfonato incluyen otros ésteres de sulfonato y compuestos con grupos funcionales similares, como 1-Boc-4-AP (terc-butil 4-(fenilamino)piperidina-1-carboxilato) .
Singularidad: Lo que distingue a este compuesto de compuestos similares es su combinación única de grupos funcionales y características estructurales, que confieren una reactividad específica y posibles aplicaciones. La presencia del anillo de pirano, el grupo terc-butilo y la porción de cianobenceno sulfonato contribuyen a sus propiedades químicas y biológicas distintas.
Propiedades
Número CAS |
263842-99-5 |
|---|---|
Fórmula molecular |
C34H38N2O6S2 |
Peso molecular |
634.8 g/mol |
Nombre IUPAC |
[4-[[2-[2-(4-aminophenyl)ethyl]-4-hydroxy-6-oxo-2-propan-2-yl-3H-pyran-5-yl]sulfanyl]-5-tert-butyl-2-methylphenyl] 4-cyanobenzenesulfonate |
InChI |
InChI=1S/C34H38N2O6S2/c1-21(2)34(16-15-23-7-11-25(36)12-8-23)19-28(37)31(32(38)41-34)43-30-17-22(3)29(18-27(30)33(4,5)6)42-44(39,40)26-13-9-24(20-35)10-14-26/h7-14,17-18,21,37H,15-16,19,36H2,1-6H3 |
Clave InChI |
IBZDJWJFDNGFPK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1OS(=O)(=O)C2=CC=C(C=C2)C#N)C(C)(C)C)SC3=C(CC(OC3=O)(CCC4=CC=C(C=C4)N)C(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Cyclopentyl-2-[(2-fluoro-7,8,9,10-tetrahydro-6-phenanthridinyl)sulfanyl]acetamide](/img/structure/B12578776.png)
![N-(3-Fluorophenyl)-N-[4-(furan-2-yl)butan-2-yl]urea](/img/structure/B12578778.png)
![2h-[1,4]Oxazino[3,4-b][1,3]oxazine](/img/structure/B12578783.png)
![3-[Bis(4-methoxyphenyl)(phenyl)methoxy]propan-1-amine](/img/structure/B12578787.png)
![4-[(Z)-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-2-ylidene)methyl]phenyl acetate](/img/structure/B12578793.png)
![N,N'-{2-[(1,3-Benzothiazol-2-yl)sulfanyl]-1,4-phenylene}dibenzenesulfonamide](/img/structure/B12578796.png)



![4-Thia-1,2-diazaspiro[4.5]dec-2-ene, 1,3-diphenyl-](/img/structure/B12578848.png)




